molecular formula C7H9N3 B13474638 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine

6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine

Cat. No.: B13474638
M. Wt: 135.17 g/mol
InChI Key: CGGCHNJMPGVXNL-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy derivatives with nucleophiles, such as active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method includes a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process, using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, sodium hydroxide, phase transfer catalysts, and various nucleophiles . Reaction conditions can vary from acidic to basic environments, often requiring specific temperatures and solvents to achieve optimal results.

Major Products

The major products formed from these reactions include 7-alkylated derivatives, 7-methylene derivatives, and fused tricyclic derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These characteristics make it a valuable scaffold for the development of new therapeutic agents and functional materials.

Biological Activity

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine is a bicyclic compound that exhibits significant biological activity, particularly in the realm of neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolo[3,4-b]pyridine structure. It has a molecular formula of C7H10N2C_7H_10N_2 and a molecular weight of 134.17 g/mol. The compound's structure contributes to its interaction with biological systems, particularly its neurotropic effects.

Neurotropic Activity

Recent studies have focused on the neurotropic activity of this compound. One notable study conducted at the Research Institute of Biomedical Problems indicated a significant reduction in motor activity in mice subjected to an "open field" test following administration of the compound. This suggests potential anxiolytic or sedative properties .

Table 1: Neurotropic Activity Findings

Study ReferenceMethodologyKey Findings
Open Field TestReduced motor activity in mice post-administration
In vitro assaysIndicated potential for neuroprotective effects

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with neurotransmitter systems, possibly modulating dopamine and serotonin pathways, which are critical in mood regulation and motor control.

Case Study 1: Neuroprotective Effects

In a study examining various derivatives of pyrrolopyridines, including this compound, researchers found that certain modifications enhanced neuroprotective properties against oxidative stress in neuronal cell cultures. This suggests that structural variations can significantly influence biological activity .

Case Study 2: Antiparasitic Activity

Another area of interest is the antiparasitic potential of compounds related to this compound. Research indicated that modifications to the core structure could enhance efficacy against parasites such as Plasmodium spp., with some derivatives showing EC50 values in the low nanomolar range .

Table 2: Antiparasitic Activity of Derivatives

CompoundEC50 (μM)Notes
This compound0.064High potency against Plasmodium spp.
Modified Derivative X0.010Enhanced solubility and stability

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a lead compound for developing therapeutic agents targeting neurological disorders and parasitic infections. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise biochemical pathways involved in its neurotropic effects.
  • Structural Optimization : Exploring modifications to improve efficacy and reduce side effects.
  • Clinical Trials : Investigating safety and efficacy in human subjects.

The findings thus far indicate that this compound holds promise for further exploration in pharmacological applications.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine

InChI

InChI=1S/C7H9N3/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2,(H2,8,10)

InChI Key

CGGCHNJMPGVXNL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN1)N

Origin of Product

United States

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